JNJ-40418677

描述

JNJ-40418677 is a small molecule drug developed by Janssen Pharmaceutical Unlimited Company. It is a γ-secretase modulator, which selectively blocks γ-site cleavage of the amyloid precursor protein without affecting the processing of Notch . This compound is primarily investigated for its potential therapeutic effects in treating Alzheimer’s disease .

准备方法

合成路线和反应条件: JNJ-40418677 的合成涉及对映选择性烯丙基-烯丙基交叉偶联反应。 该反应由铱催化,涉及仲醇和烯烃的偶联 。 反应条件通常包括使用钯催化剂和烯丙基亲核试剂和亲电试剂,这提供了优异的区域选择性和对映选择性控制 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 该化合物通常以粉末形式生产,并储存在 2-8°C 的温度下以保持稳定性 .

化学反应分析

反应类型: JNJ-40418677 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。

还原: 还原反应可以改变化合物中的官能团,可能改变其生物活性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括氢化铝锂和硼氢化钠。

取代: 卤素和亲核试剂等试剂在受控条件下用于实现取代反应。

形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能导致羧酸的形成,而还原可能导致醇或胺的形成 .

科学研究应用

Pharmacological Properties

JNJ-40418677 has demonstrated several key pharmacological characteristics:

- Selectivity : The compound selectively reduces Aβ42 levels without affecting Notch processing or other amyloid precursor protein cleavage products. This selectivity is crucial as it minimizes potential side effects associated with Notch signaling disruption .

- Brain Penetration : this compound exhibits excellent brain penetration following oral administration, which is vital for its effectiveness in treating central nervous system disorders .

- Dose-Dependent Efficacy : Studies have shown that chronic treatment with this compound leads to a dose-dependent decrease in Aβ42 levels and amyloid plaque burden in transgenic mouse models of AD .

In Vitro Studies

In vitro studies have been conducted using human neuroblastoma cells and rat primary neurons:

- Aβ42 Reduction : this compound effectively reduced Aβ42 secretion in these cell types, demonstrating its potential as a therapeutic agent for AD .

- Mechanism of Action : The compound was shown to modulate γ-secretase activity, leading to altered Aβ peptide profiles, specifically increasing the production of less toxic Aβ38 while decreasing Aβ42 levels .

In Vivo Studies

In vivo experiments were performed on Tg2576 mice, a model for AD:

- Chronic Treatment : Mice treated with this compound from 6 to 13 months of age exhibited significant reductions in brain Aβ levels and plaque formation compared to vehicle-treated controls. The treatment resulted in a marked decrease in both the number and area occupied by plaques .

- Dosing Regimen : Various dosing regimens were tested, revealing that even at lower doses, this compound could effectively lower Aβ42 levels and reduce plaque accumulation over time .

Case Studies

Several case studies highlight the effectiveness of this compound:

-

Chronic Treatment Study :

- Objective : To assess the long-term effects of this compound on amyloid plaque formation.

- Methodology : Tg2576 mice were treated with varying doses (0, 20, 60, 120 mg/kg) over several months.

- Results : Significant reductions in plaque burden were observed, correlating with the administered dose. The study concluded that chronic administration could modify disease progression effectively .

-

Acute Treatment Study :

- Objective : To evaluate the immediate effects of single-dose administration.

- Methodology : Young APP-Swe mice received single oral doses (10, 30, 100 mg/kg).

- Results : A significant decrease in brain Aβ42 levels was noted within hours post-administration, demonstrating rapid action and potential for acute intervention strategies .

Conclusion and Future Directions

This compound represents a promising candidate for the development of disease-modifying therapies for Alzheimer's disease. Its ability to selectively reduce neurotoxic Aβ42 while maintaining Notch signaling integrity positions it as a unique therapeutic option. Ongoing research is needed to further elucidate its long-term efficacy and safety profile in human clinical trials.

Data Summary Table

| Study Type | Model | Dose Range (mg/kg) | Key Findings |

|---|---|---|---|

| In Vitro | Human Cells | N/A | Reduced Aβ42 secretion without affecting Notch |

| In Vivo Chronic | Tg2576 Mice | 0, 20, 60, 120 | Decreased plaque burden and brain Aβ levels |

| In Vivo Acute | APP-Swe Mice | 10, 30, 100 | Rapid decrease in Aβ42 levels post single dose |

作用机制

JNJ-40418677 通过调节 γ-分泌酶(一种跨膜天冬氨酸蛋白酶)的活性来发挥其作用。 该化合物选择性地降低了高度淀粉样蛋白原性淀粉样β42肽的生成,而不影响 Notch 的加工 。 它与 γ-分泌酶复合物催化亚基前体蛋白的 N 端片段结合,并调节其酶活性 。 这种选择性调节降低了淀粉样β42 水平,同时提高了淀粉样β38 水平,从而有可能减少大脑中淀粉样斑块的形成 .

类似化合物:

他仑弗卢比: 与 this compound 相比,它是一种γ-分泌酶调节剂,其效力和脑穿透性较低.

CHF5074: 它是比他仑弗卢比更有效、脑穿透性更强的γ-分泌酶调节剂.

BIIB042: 它是另一种与 this compound 具有类似特性的有效γ-分泌酶调节剂.

This compound 的独特性: this compound 因其高效力和能够选择性地调节γ-分泌酶活性而不影响 Notch 加工而脱颖而出 。 这种选择性降低了与γ-分泌酶抑制相关的副作用风险,使其成为治疗阿尔茨海默病的有希望的候选药物 .

相似化合物的比较

Tarenflurbil: A γ-secretase modulator with lower potency and brain penetration compared to JNJ-40418677.

CHF5074: A more potent and brain-penetrant γ-secretase modulator than tarenflurbil.

BIIB042: Another potent γ-secretase modulator with similar properties to this compound.

Uniqueness of this compound: this compound stands out due to its high potency and ability to selectively modulate γ-secretase activity without affecting Notch processing . This selectivity reduces the risk of side effects associated with γ-secretase inhibition, making it a promising candidate for Alzheimer’s disease treatment .

生物活性

JNJ-40418677 is a novel compound classified as a γ-secretase modulator (GSM), primarily investigated for its potential therapeutic effects in Alzheimer's disease (AD). This compound has garnered attention due to its ability to selectively modulate the production of amyloid-beta (Aβ) peptides, particularly Aβ42, without significantly affecting the Notch signaling pathway. This characteristic is crucial, as excessive inhibition of Notch can lead to adverse effects, including cognitive impairment.

This compound operates by interacting with the γ-secretase complex, which is responsible for cleaving amyloid precursor protein (APP) into various Aβ peptides. The modulation of this process helps in reducing the levels of Aβ42, a peptide strongly associated with the formation of amyloid plaques in AD.

Key Findings on Mechanism:

- Selective Reduction of Aβ42 : Studies have shown that this compound significantly decreases the secretion of Aβ42 in human neuroblastoma cells and rat primary neurons without inhibiting Notch processing .

- Impact on Aβ Production : In vitro experiments indicated that this compound shifts the production of Aβ from longer forms like Aβ42 to shorter forms such as Aβ37, which are believed to be less toxic .

In Vitro Studies

Research has demonstrated that this compound effectively reduces Aβ42 generation while maintaining normal Notch signaling. This selectivity is essential for minimizing side effects related to cognitive functions.

| Study Type | Model Used | Key Result |

|---|---|---|

| In vitro | Human neuroblastoma cells | Reduced Aβ42 secretion without affecting Notch |

| In vitro | Rat primary neurons | Shifted Aβ production towards shorter forms |

In Vivo Studies

Preclinical studies have shown promising results regarding the pharmacokinetics and biological activity of this compound. For instance, chronic treatment with this modulator has been associated with beneficial effects on cognitive function in animal models, although specific details from these studies are still emerging.

Case Studies and Clinical Trials

While most findings are from preclinical studies, there have been some clinical trials evaluating the safety and efficacy of this compound in humans. The results have been mixed, reflecting the complexity of AD as a disease:

- Phase I Trials : Initial trials focused on assessing safety and pharmacodynamics. Results indicated that this compound was generally well tolerated among participants.

- Phase II Trials : Further studies aimed at evaluating cognitive improvements in AD patients showed limited efficacy, highlighting the challenges in translating preclinical success into clinical outcomes .

Safety Profile

The safety profile of this compound is an essential aspect of its evaluation. Unlike other γ-secretase inhibitors that have shown significant side effects due to Notch inhibition, this compound's selective action minimizes these risks. However, ongoing monitoring and further studies are necessary to fully understand its long-term safety implications.

属性

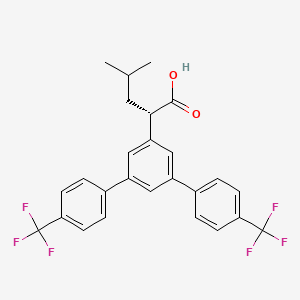

IUPAC Name |

(2S)-2-[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOWDDLKGBMJFX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146594-87-7 | |

| Record name | JNJ-40418677 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146594877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-40418677 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1CWW31SGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of JNJ-40418677, and how does it affect amyloid beta production?

A1: this compound is a potent and selective gamma-secretase modulator (GSM) []. While its precise mechanism of action remains incompletely understood, GSMs like this compound are believed to interact allosterically with gamma-secretase, a key enzyme involved in the production of amyloid beta (Aβ) peptides []. Rather than completely inhibiting the enzyme, this compound shifts the cleavage activity of gamma-secretase, selectively reducing the production of the more neurotoxic Aβ42 peptide while sparing other cleavage products []. This targeted modulation makes GSMs like this compound a promising therapeutic strategy for Alzheimer's disease, as they aim to reduce amyloid plaque formation without interfering with the normal physiological functions of gamma-secretase.

Q2: How was this compound synthesized, and how did this impact its potential for large-scale production?

A2: A key step in the asymmetric synthesis of this compound involved a novel iridium-catalyzed allyl-alkene coupling reaction [, ]. This reaction utilized a chiral iridium-(phosphoramidite, olefin) complex to couple branched, racemic allylic alcohols with simple olefins [, ]. This approach proved highly enantioselective, affording the desired 1,5-diene precursor to this compound with excellent yield and enantiomeric excess [, ]. The development of this catalytic asymmetric synthesis method was significant, as it offered a more efficient and scalable route to access this compound compared to previous methods, potentially facilitating its production for research and development purposes.

Q3: What is the significance of the asymmetric synthesis of this compound?

A3: The asymmetric synthesis of this compound is crucial because only the (S)-enantiomer of the molecule exhibits the desired biological activity as a gamma-secretase modulator [, ]. Traditional synthetic methods often yield a racemic mixture, containing both the (S)- and (R)-enantiomers. The development of an enantioselective synthesis, as described in the research papers, allows for the specific production of the active (S)-enantiomer, this compound, which is essential for its therapeutic potential. This selective synthesis not only improves the efficiency of drug production but also avoids potential complications arising from the biological activity of the inactive enantiomer.

Q4: What preclinical evidence supports the potential of this compound as a treatment for Alzheimer's disease?

A4: Preclinical studies in a mouse model of Alzheimer's disease demonstrated that chronic treatment with this compound effectively inhibited amyloid plaque formation []. This finding provides compelling evidence for the compound's ability to target a key pathological hallmark of Alzheimer's disease in vivo. While further research, including clinical trials, is needed to fully evaluate its safety and efficacy in humans, these preclinical findings highlight the therapeutic potential of this compound as a disease-modifying treatment for Alzheimer's disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。